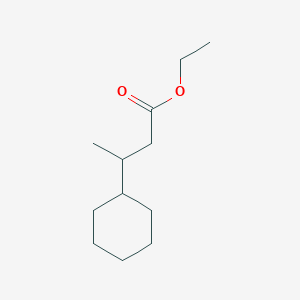

![molecular formula C28H29N3O2 B2521648 1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 862828-40-8](/img/structure/B2521648.png)

1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and material sciences. The structure suggests the presence of a benzimidazole core, which is a common feature in many pharmacologically active compounds, and a pyrrolidinone moiety, which could impart interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been explored in several studies. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate has been used to synthesize 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives in excellent yield . Additionally, 1-[2-Arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones have been synthesized from reactions involving benzotriazole and 2-phenoxyethylamine, leading to the formation of novel 1,4-benzothiazepines and 1,4-benzoxazepines upon cyclization . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, the structure-activity relationships of benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists have been studied, revealing that specific substitutions at the 2-position can significantly affect potency . The molecular structure of the compound of interest would likely influence its chemical reactivity and potential biological interactions, necessitating a detailed analysis of its conformation and electronic properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate with alkylthiols under acidic conditions has been investigated, leading to the formation of a characteristic 1:2 adduct . Such reactivity could be relevant for the compound , as it may undergo similar reactions with nucleophiles, which could be exploited in further chemical modifications or in understanding its mechanism of action if it is biologically active.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the solubility, crystallinity, and stability of these compounds can be affected by the nature of their substituents . The compound "1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one" would likely exhibit unique properties based on its specific chemical structure, which could be analyzed through experimental techniques such as UV-vis, FT-IR, and NMR spectroscopy, as well as computational methods to predict its physicochemical characteristics and pharmacokinetic profile .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Photochromic Properties

Benzimidazol[1,2a]pyrrolidin-2-ones, which include structures similar to the compound , have been studied for their novel photochromic properties. These compounds exhibit thermally stable highly colored photochromes upon condensation with certain anhydrides, pointing towards potential applications in materials science, particularly in the development of photoresponsive materials (Mahmut Kose, Ersin Orhan, 2006).

Photophysical Studies

Photophysical studies have also been conducted on related compounds, such as hemicyanine dyes, where molecules similar in structure to "1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one" demonstrated interesting photoisomerization and twisted intramolecular charge transfer (TICT) properties. These findings suggest potential applications in photodynamic therapy, optical data storage, and sensors, underscoring the importance of understanding the photophysical behaviors of such compounds (D. Seth, Souravi Sarkar, et al., 2009).

Polarographic Study

Polarographic analysis of alkyl imidazolyl sulfoxides and sulfides, which share structural motifs with the compound of interest, highlights the electrochemical properties of such molecules. This research provides insights into the reduction processes of sulfoxides and sulfides, offering a foundational understanding of the electrochemical behavior of benzimidazole derivatives in aqueous solutions, which could inform applications in electrochemistry and sensor development (B. Johansson, S. Wendsjö, 1983).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific pathways affected would depend on the targets of the compound.

Propiedades

IUPAC Name |

1-benzyl-4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2/c1-20-12-13-21(2)26(16-20)33-15-14-31-25-11-7-6-10-24(25)29-28(31)23-17-27(32)30(19-23)18-22-8-4-3-5-9-22/h3-13,16,23H,14-15,17-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWBNZVCVFNHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)

![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)

![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)

![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)

![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)

![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine](/img/structure/B2521586.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)